molecular formula C8H7ClN2O4 B1385998 Methyl 4-Amino-3-chloro-5-nitrobenzoate CAS No. 863886-04-8

Methyl 4-Amino-3-chloro-5-nitrobenzoate

Cat. No.: B1385998
CAS No.: 863886-04-8
M. Wt: 230.6 g/mol
InChI Key: ZJFONSIKILEGMQ-UHFFFAOYSA-N
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Description

Methyl 4-Amino-3-chloro-5-nitrobenzoate is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-Amino-3-chloro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-amino-3-chlorobenzoate, followed by esterification. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the rate of reaction and prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Amino-3-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.

    Substitution: Aqueous sodium hydroxide or amine solutions at elevated temperatures.

Major Products Formed

    Reduction: Methyl 4-Amino-3-chloro-5-aminobenzoate.

    Substitution: Methyl 4-Amino-3-hydroxy-5-nitrobenzoate or Methyl 4-Amino-3-alkylamino-5-nitrobenzoate, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-Amino-3-chloro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-Amino-3-chloro-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or cellular receptors, leading to changes in cellular function. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids or proteins, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-Amino-3-chloro-5-aminobenzoate
  • Methyl 4-Amino-3-hydroxy-5-nitrobenzoate
  • Methyl 4-Amino-3-alkylamino-5-nitrobenzoate

Uniqueness

Methyl 4-Amino-3-chloro-5-nitrobenzoate is unique due to the presence of both a chloro group and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research .

Properties

IUPAC Name

methyl 4-amino-3-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFONSIKILEGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651722
Record name Methyl 4-amino-3-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863886-04-8
Record name Methyl 4-amino-3-chloro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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